

N-Methylcyclobutanecarboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylcyclobutanecarboxamide**

Cat. No.: **B112088**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclobutanecarboxamide is a small molecule of interest within the broader class of carboxamides, a functional group prevalent in numerous biologically active compounds and pharmaceutical agents. This technical guide provides a detailed overview of the molecular structure, physicochemical properties, and potential synthetic routes for **N-Methylcyclobutanecarboxamide**.

Due to the limited availability of direct experimental data for this specific molecule, this report leverages established chemical principles and data from analogous structures to provide a comprehensive profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Molecular Structure and Identification

N-Methylcyclobutanecarboxamide is characterized by a central cyclobutane ring attached to a carboxamide group, which is further substituted with a methyl group on the nitrogen atom.

Chemical Identifiers

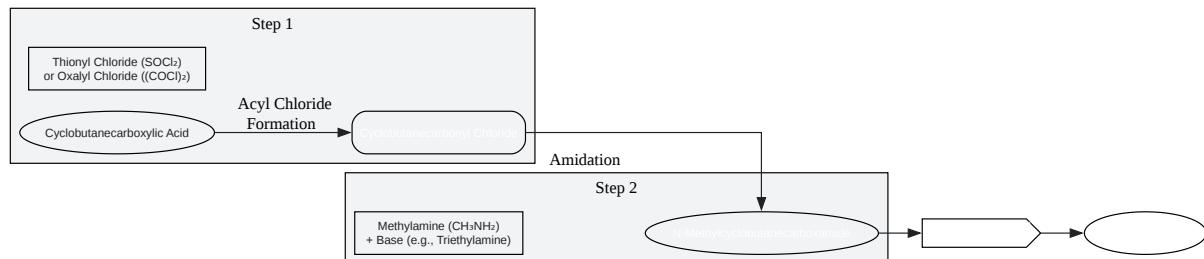
Identifier	Value
IUPAC Name	N-Methylcyclobutanecarboxamide
CAS Number	Not available
PubChem CID	19910150[1]
Molecular Formula	C ₆ H ₁₁ NO
SMILES	CNC(=O)C1CCCC1
InChI Key	Not available

Structural Representation

Caption: 2D Chemical Structure of **N-Methylcyclobutanecarboxamide**.

Physicochemical Properties

The physicochemical properties of **N-Methylcyclobutanecarboxamide** are crucial for understanding its behavior in various chemical and biological systems. As experimental data is not readily available, the following table summarizes computed properties from reliable chemical databases.


Property	Value	Source
Molecular Weight	113.16 g/mol	PubChem[2]
XLogP3-AA (LogP)	0.5	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	1	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Exact Mass	113.084063974 Da	PubChem[2]
Topological Polar Surface Area	29.1 Å ²	PubChem
Heavy Atom Count	8	PubChem
Formal Charge	0	PubChem

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **N-Methylcyclobutanecarboxamide** is not documented in publicly available literature, its structure lends itself to common amide synthesis methodologies. The most direct approaches involve the reaction of a cyclobutanecarboxylic acid derivative with methylamine.

General Synthesis Workflow from Cyclobutanecarbonyl Chloride

A prevalent and efficient method for amide synthesis is the acylation of an amine with an acyl chloride.[3][4][5][6][7] This method, often referred to as the Schotten-Baumann reaction, is typically high-yielding and proceeds under mild conditions.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-Methylcyclobutanecarboxamide**.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of **N-Methylcyclobutanecarboxamide** based on standard laboratory procedures for the Schotten-Baumann reaction.

Materials:

- Cyclobutanecarboxylic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Anhydrous Dichloromethane (DCM)
- Methylamine (as a solution in THF or as a gas)
- Triethylamine (Et₃N) or other suitable base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer
- Ice bath

Procedure:

- Acid Chloride Formation:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM.
 - Cool the solution in an ice bath.
 - Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of DMF can be added.
 - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
 - Remove the solvent and excess reagent under reduced pressure to yield the crude cyclobutanecarbonyl chloride.
- Amidation:
 - Dissolve the crude cyclobutanecarbonyl chloride in anhydrous DCM and cool the solution in an ice bath.
 - In a separate flask, dissolve methylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
 - Slowly add the methylamine solution to the stirred solution of the acid chloride.
 - Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup and Purification:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO_3 solution and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude **N-Methylcyclobutanecarboxamide**.
 - The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **N-Methylcyclobutanecarboxamide**. The biological effects of small molecules are highly dependent on their specific structure and interactions with biological targets. Further research, including *in vitro* and *in vivo* screening, would be necessary to elucidate any potential pharmacological or toxicological properties of this compound.

Conclusion

N-Methylcyclobutanecarboxamide is a structurally straightforward molecule for which a comprehensive experimental dataset is not yet available. However, its properties can be reliably predicted using computational methods, and its synthesis can be achieved through well-established synthetic organic chemistry protocols. This guide provides a foundational body of information that can aid researchers in the design of future studies involving **N-Methylcyclobutanecarboxamide**, whether for the development of novel pharmaceuticals, functional materials, or as a scaffold for further chemical exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methylcyclobutanecarboxamide | C6H11NO | CID 19910150 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylcyclobutanecarboxamide | C6H11NO | CID 232651 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection [bocsci.com]
- To cite this document: BenchChem. [N-Methylcyclobutanecarboxamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112088#n-methylcyclobutanecarboxamide-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com